molecular formula C100H150N46O32 B094771 Acefylline piperazinate CAS No. 18833-13-1

Acefylline piperazinate

Cat. No.: B094771
CAS No.: 18833-13-1
M. Wt: 2508.6 g/mol
InChI Key: IUKJNIOSXCPLLP-UHFFFAOYSA-N
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Description

Acefylline piperazinate is a compound belonging to the xanthine chemical class. It is a derivative of theophylline and is known for its bronchodilator properties. This compound is used primarily in the treatment of respiratory conditions such as asthma, emphysema, and bronchitis associated with bronchospasm .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acefylline piperazinate involves the reaction of theophylline with piperazine. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product. The process involves the formation of a salt between theophylline and piperazine, resulting in this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified using crystallization or other suitable methods to obtain the desired pharmaceutical grade compound .

Chemical Reactions Analysis

Types of Reactions: Acefylline piperazinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and pharmacological properties .

Scientific Research Applications

Acefylline piperazinate has a wide range of scientific research applications, including:

Mechanism of Action

Acefylline piperazinate exerts its effects primarily through its action as an adenosine receptor antagonist. By blocking adenosine receptors, it prevents the action of adenosine, leading to bronchodilation and relaxation of smooth muscles. Additionally, it inhibits phosphodiesterase, resulting in increased levels of cyclic AMP, which further contributes to its bronchodilator effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its lower toxicity and minimal gastric irritation compared to other xanthine derivatives. Its combination of bronchodilator and adenosine receptor antagonist properties makes it a valuable compound in the treatment of respiratory conditions .

Properties

CAS No.

18833-13-1

Molecular Formula

C100H150N46O32

Molecular Weight

2508.6 g/mol

IUPAC Name

2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid;piperazine

InChI

InChI=1S/8C9H10N4O4.7C4H10N2/c8*1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15;7*1-2-6-4-3-5-1/h8*4H,3H2,1-2H3,(H,14,15);7*5-6H,1-4H2

InChI Key

IUKJNIOSXCPLLP-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1.C1CNCCN1

Key on ui other cas no.

5690-66-4

Pictograms

Irritant

Synonyms

acefyllin piperazinate
acephylline piperazinate
acepifylline
acepiphyllin
Etaphylline
Minophylline
theophylline ethanoate of piperazine

Origin of Product

United States

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